2-(2-hydroxyethyl)-6-phenylpyridazin-3(2h)-one
Overview
Description
2-(2-hydroxyethyl)-6-phenylpyridazin-3(2h)-one is a heterocyclic compound that features a pyridazine ring substituted with a hydroxyethyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-hydroxyethyl)-6-phenylpyridazin-3(2h)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxyethyl hydrazine with a phenyl-substituted diketone. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-(2-hydroxyethyl)-6-phenylpyridazin-3(2h)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The pyridazine ring can be reduced to form a dihydropyridazine derivative.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation are employed.
Major Products Formed
Oxidation: Formation of 2-(2-carboxyethyl)-6-phenylpyridazin-3(2h)-one.
Reduction: Formation of 2-(2-hydroxyethyl)-6-phenyl-1,2-dihydropyridazin-3(2h)-one.
Substitution: Formation of 2-(2-hydroxyethyl)-6-(nitrophenyl)pyridazin-3(2h)-one or 2-(2-hydroxyethyl)-6-(bromophenyl)pyridazin-3(2h)-one.
Scientific Research Applications
2-(2-hydroxyethyl)-6-phenylpyridazin-3(2h)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers with specific functional properties.
Mechanism of Action
The mechanism of action of 2-(2-hydroxyethyl)-6-phenylpyridazin-3(2h)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The hydroxyethyl group can form hydrogen bonds with active sites, while the phenyl group can engage in π-π interactions, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-(2-hydroxyethyl)pyridazin-3(2h)-one: Lacks the phenyl group, which may reduce its binding affinity in certain applications.
6-phenylpyridazin-3(2h)-one: Lacks the hydroxyethyl group, which may affect its solubility and reactivity.
2-(2-hydroxyethyl)-6-methylpyridazin-3(2h)-one: The methyl group may alter its electronic properties compared to the phenyl group.
Uniqueness
2-(2-hydroxyethyl)-6-phenylpyridazin-3(2h)-one is unique due to the presence of both the hydroxyethyl and phenyl groups, which confer specific chemical and biological properties. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(2-hydroxyethyl)-6-phenylpyridazin-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-9-8-14-12(16)7-6-11(13-14)10-4-2-1-3-5-10/h1-7,15H,8-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHSYJYUUWKZQOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70178629 | |
Record name | 3(2H)-Pyridazinone, 2-(2-hydroxyethyl)-6-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70178629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23916-77-0 | |
Record name | 3(2H)-Pyridazinone, 2-(2-hydroxyethyl)-6-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023916770 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3(2H)-Pyridazinone, 2-(2-hydroxyethyl)-6-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70178629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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